

Technical Guide: Physical Properties of 4-Iodo-2,3-dimethylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Iodo-2,3-dimethylphenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known and predicted physical properties of **4-Iodo-2,3-dimethylphenol** (CAS No: 17938-69-1). Due to the limited availability of experimentally determined data in peer-reviewed literature, this document primarily presents computationally predicted values. These predictions offer valuable initial estimates for research and development purposes.

Core Physical and Chemical Properties

4-Iodo-2,3-dimethylphenol is a substituted aromatic compound with the molecular formula C_8H_9IO .^{[1][2][3]} Its structure consists of a phenol ring substituted with two methyl groups at positions 2 and 3, and an iodine atom at position 4.

Data Presentation: Physical Property Summary

The following table summarizes the key physical properties of **4-Iodo-2,3-dimethylphenol**. It is important to note that the majority of these values are computationally derived and should be confirmed by experimental analysis for critical applications.

Property	Value	Source Type	Reference(s)
Identifiers			
IUPAC Name	4-iodo-2,3-dimethylphenol	Computed	[1]
CAS Number	17938-69-1	Experimental	[1][2]
Molecular Formula	C ₈ H ₉ IO	-	[1][2]
Molecular Properties			
Molecular Weight	248.06 g/mol	Computed	[1][2]
Monoisotopic Mass	247.96981 Da	Computed	[1]
Physicochemical Properties			
XLogP3	2.9	Computed	[1]
LogP	2.61364	Computed	[2]
Topological Polar Surface Area (TPSA)	20.2 Å ²	Computed	[1][2]
Hydrogen Bond Donor Count	1	Computed	[1][2]
Hydrogen Bond Acceptor Count	1	Computed	[1][2]
Rotatable Bond Count	0	Computed	[2]
Handling Information			
Purity (Typical)	≥98%	Experimental	[2]
Storage Conditions	4°C, protect from light, stored under nitrogen	-	[2]

N.B.: Experimental values for melting point, boiling point, and aqueous solubility for **4-iodo-2,3-dimethylphenol** are not readily available in the cited public databases.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **4-Iodo-2,3-dimethylphenol** are not available in the public domain. However, the following section outlines standard methodologies that would be appropriate for a compound of this nature.

General Protocol for Melting Point Determination

The melting point of a solid crystalline compound like **4-Iodo-2,3-dimethylphenol** can be determined using a digital melting point apparatus.

- **Sample Preparation:** A small amount of the dry, crystalline sample is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Measurement:** The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure compound, this range should be narrow.

General Protocol for Solubility Determination (Shake-Flask Method)

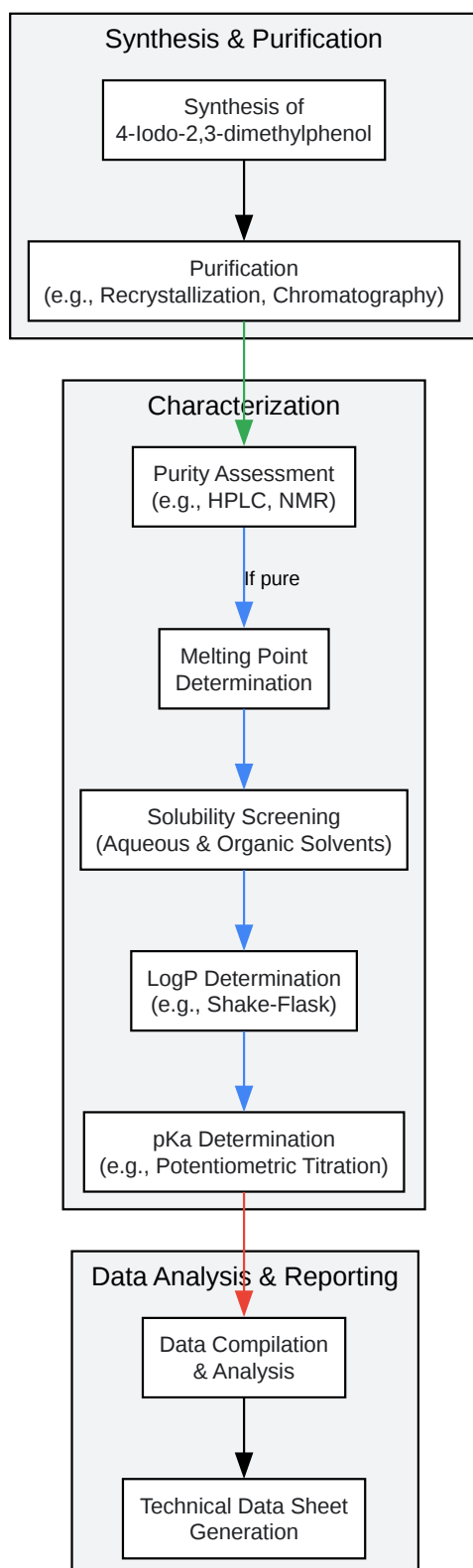
The aqueous solubility can be determined using the shake-flask method, a standard OECD guideline protocol.

- **Sample Preparation:** An excess amount of the solid compound is added to a known volume of distilled water in a flask.
- **Equilibration:** The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** A sample of the clear, saturated supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standards of known concentration.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a typical workflow for the initial physical and chemical characterization of a novel or uncharacterized compound such as **4-Iodo-2,3-dimethylphenol**.



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Workflow for Physical Property Characterization.

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- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 4-Iodo-2,3-dimethylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b101308#what-are-the-physical-properties-of-4-iodo-2-3-dimethylphenol\]](https://www.benchchem.com/product/b101308#what-are-the-physical-properties-of-4-iodo-2-3-dimethylphenol)

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Email: info@benchchem.com

